molecular formula C4H8O B032121 2,2-Dimethyloxirane CAS No. 558-30-5

2,2-Dimethyloxirane

Cat. No. B032121
CAS RN: 558-30-5
M. Wt: 72.11 g/mol
InChI Key: GELKGHVAFRCJNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Dimethyloxirane involves complex chemical reactions. In one study, an efficient large-scale preparation method was developed, optimizing reaction parameters and ensuring the stability of the freshly prepared solution of 2,2-Dimethyloxirane in acetone for long-term use (Mikula et al., 2013).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyloxirane has been analyzed using microwave spectroscopy. The study determined the bond lengths within the molecule, providing detailed insights into its geometric configuration (Hartwig & Dreizler, 1997).

Chemical Reactions and Properties

2,2-Dimethyloxirane is involved in a variety of chemical reactions. For example, the reactions with thiocarbonyl compounds showed that this compound can form different products based on the reaction conditions, highlighting its versatile reactivity (Blagoev et al., 2000). Another study explored its reaction with carbon disulfide under high pressure, leading to different products depending on the reaction conditions (Taguchi et al., 1988).

Physical Properties Analysis

The physical properties of 2,2-Dimethyloxirane, such as its stability under various conditions, have been studied. For instance, the thermal decomposition of dimethyldioxirane (a related compound) was analyzed to understand its stability and decomposition kinetics (Hull & Budhai, 1993).

Scientific Research Applications

Transformation Pathways on Aluminosilicates

2,2-Dimethyloxirane undergoes transformation reactions such as isomerisation and cyclic dimerisation on various aluminosilicates. The product formation selectivities are influenced by the pore size of the molecular sieves and reaction parameters. Larger pore sizes and mild conditions favor isomerisation, while a constrained environment and increased epoxide pulse size promote cyclic dimerisation (Fási et al., 2004).

Reaction with Carbon Disulfide under High Pressure

When reacted with carbon disulfide and triethylamine under high pressure, 2,2-dimethyloxirane yields 5,5-dimethyl-1,3-oxathiolane-2-thione. This process demonstrates the feasibility of using high-pressure conditions to accelerate chemical reactions involving 2,2-dimethyloxirane (Taguchi et al., 1988).

Microwave Spectrum Analysis

The microwave spectrum of 2,2-dimethyloxirane has been studied, providing insights into its ground and torsionally excited states. This research contributes to understanding the molecular structure and behavior of 2,2-dimethyloxirane (Hartwig & Dreizler, 1992).

Molecular Structure Determination

Detailed molecular structure determination of 2,2-dimethyloxirane has been achieved through microwave spectroscopy, offering valuable data for comparisons with other oxiranes and thiiranes (Hartwig & Dreizler, 1997).

Large-Scale Preparation

An efficient method for large-scale preparation of dimethyldioxirane, a derivative of 2,2-dimethyloxirane, has been developed. This process is important for both research laboratories and suppliers in the research and fine chemicals market (Mikula et al., 2013).

Transformation on Pd/SiO2 Catalyst

The transformation of 2,3-dimethyloxiranes on a Pd/SiO2 catalyst has been studied, shedding light on the formation of products like 2-butanone and 2-butanol under various conditions. This research helps in understanding the catalytic behavior of 2,2-dimethyloxirane derivatives (Fási, Notheisz, & Bartók, 1997).

Oxidative Partial Deprotection

Dimethyldioxirane can be used for oxidative partial deprotection of benzylidene acetals, offering a method with good yields and minimal waste production. This application is significant in organic synthesis (Mycock, Sherlock, Glossop, & Hayes, 2008).

Vibrational Spectra and Torsional Analyses

Studies on the vibrational spectra and torsional analyses of cis- and trans-2,3-dimethyloxirane provide insights into their molecular behavior, important for understanding their chemical properties (Durig, Nease, & Rizzolo, 1983).

Use in Inactivation of Biological Agents

Dimethyldioxirane has been investigated for its effectiveness in inactivating biological warfare agent simulants, demonstrating potential as a noncorrosive, nontoxic, and environmentally safe decontaminant (Wallace et al., 2005).

Safety And Hazards

2,2-Dimethyloxirane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation, genetic defects, and may cause cancer .

properties

IUPAC Name

2,2-dimethyloxirane
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InChI

InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3
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InChI Key

GELKGHVAFRCJNA-UHFFFAOYSA-N
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Canonical SMILES

CC1(CO1)C
Source PubChem
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Molecular Formula

C4H8O
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Related CAS

25068-10-4
Record name Oxirane, 2,2-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7060330
Record name Oxirane, 2,2-dimethyl-
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Molecular Weight

72.11 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Oxirane, 2,2-dimethyl-
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Record name 2-Methyl-1,2-epoxypropane
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Solubility

58 mg/mL at 20 °C
Record name 2,2-Dimethyloxirane
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Vapor Pressure

387.0 [mmHg]
Record name 2-Methyl-1,2-epoxypropane
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Product Name

2,2-Dimethyloxirane

CAS RN

558-30-5
Record name Isobutylene oxide
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Record name 2-Methyl-1,2-epoxypropane
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Record name Oxirane, 2,2-dimethyl-
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Record name 2,2-dimethyloxirane
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Record name ISOBUTYLENEOXIDE
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Record name 2,2-Dimethyloxirane
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Synthesis routes and methods

Procedure details

A stream of renewable isobutylene (95% from a dehydration reactor fed renewable isobutanol), is heated to 350° C. at 0.25 atm in the presence of 0.4 equivalents of ozone to produce a stream of 1 part isobutylene oxide and 2 parts isobutylene. The stream is partially cooled and fed through a flow reactor charged with niobic acid catalyst at a rate of 40-60 g/hr at 225° C. Enough pressure (600 psi) is applied to keep the reactants in the liquid phase. The excess gas collected is primarily isobutylene and is recycled back to mix with an enriched isobutylene oxide stream to ensure the 1:2 stochiometry detailed above. The liquid effluent is sampled for conversion to 2,5-dimethyl-2,4-hexadiene, which is normally 65% with the remainder being unreacted starting material and a minor portion (5%) of higher isobutylene oligomers. At optimal conditions the reactor is continually run for periods longer than 10 days.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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